![molecular formula C12H11ClN2O2 B3252941 Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate CAS No. 220462-02-2](/img/structure/B3252941.png)
Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate
Overview
Description
“Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate” is an organic compound with the CAS Number: 313674-09-8 . It has a molecular weight of 236.66 . The compound is also known as "methyl 2-chloro-4-(1H-pyrazol-1-yl)benzene carboxylate" .
Molecular Structure Analysis
The IUPAC name of the compound is “methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate” and its InChI Code is "1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3" .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water . It is stable under normal temperature and pressure .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate and its isomers have been studied for their molecular structures, particularly focusing on hydrogen bonding patterns. For instance, one study investigated the complex hydrogen-bonded sheets and chains formed in these molecules, emphasizing the role of N-H...N, N-H...O, and C-H...O hydrogen bonds in these structures (Portilla et al., 2007).
Supramolecular Structures
- Research on ethyl and methyl 4-pyrazolylbenzoates, which are structurally related to Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate, has demonstrated the formation of supramolecular structures through hydrogen bonding. These structures range from one-dimensional chains to three-dimensional frameworks, highlighting the diverse potential of these compounds in materials science (Portilla et al., 2007).
Synthesis and Characterization
- Various studies have focused on synthesizing and characterizing derivatives of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate, often aiming to explore their biological activity. For example, one research effort synthesized 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives and examined their toxicological effects on bacteria (Uma et al., 2017).
Antibacterial Activity
- Studies have been conducted on the antibacterial activity of certain pyrazole derivatives, including those related to Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate. These studies often involve synthesizing novel compounds and testing them against various bacterial strains to determine their efficacy (Rai et al., 2009).
Antimicrobial and Antifungal Properties
- The antimicrobial and antifungal properties of derivatives of Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate have been a significant area of research. This includes the synthesis of chalcone derivatives and their testing against a broad panel of bacteria and fungi (Bhabhor et al., 2021).
Fungicidal Activity
- The fungicidal activity of certain pyrazole derivatives, including those structurally related to Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate, has been evaluated. This research is particularly relevant in agriculture, where such compounds are tested against plant pathogens like rice sheath blight (Chen et al., 2000).
Anion Sensing and Colorimetric Properties
- Research into the colorimetric properties of certain pyrazole derivatives for anion sensing has been conducted. This involves studying the spectroscopic and colorimetric responses of these compounds to different anions, highlighting their potential in chemical sensing applications (Ma et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-4-(3-methylpyrazol-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-5-6-15(14-8)9-3-4-10(11(13)7-9)12(16)17-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSFODFSBQHNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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